7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS: 928118-43-8) is a bicyclic heterocyclic compound featuring a pyridine ring fused with an oxazine moiety and a chlorine substituent at the 7-position. Its molecular formula is C₇H₅ClN₂O₂ (MW: 184.58).
Properties
IUPAC Name |
7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOWUOIVFYUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazine ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
N-Alkylation Reactions
This compound undergoes selective alkylation at the oxazine ring's nitrogen atom. A 2018 study demonstrated the synthesis of N-substituted derivatives via nucleophilic substitution using alkyl halides:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzyl bromide | K₂CO₃, DMF, 80°C, 12h | 4-(4-Nitrobenzyl)-2H-pyrido-oxazin-3-one | 78% |
The N-alkylated derivatives showed enhanced anticancer activity by inhibiting NF-κB signaling in hepatocellular carcinoma cells .
Smiles Rearrangement
The oxazine ring participates in Smiles rearrangement under basic conditions to form fused polycyclic systems. A 2005 study achieved this via:
-
Mesylation : Treatment with mesyl chloride to form a mesyl ester intermediate.
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Cyclization : Base-mediated intramolecular cyclization (Cs₂CO₃, DMF, microwave irradiation) to yield chiral pyrido-oxazines .
Substitution at C7 Chlorine
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methoxide ion | NaOMe, DMSO, 100°C, 8h | 7-Methoxy-pyrido-oxazinone | 65% |
| Methylamine | H₂NMe, EtOH, reflux, 12h | 7-Methylamino-pyrido-oxazinone | 58% |
Ring-Opening Reactions
The oxazinone ring is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Product | Application |
|---|---|---|
| 2M HCl, reflux | Pyridine-diol derivative | Intermediate for further functionalization |
| NaOH (aq), 70°C | Carboxylic acid analog | Synthesis of bioactive analogs |
Catalytic Hydrogenation
Selective reduction of the pyridine ring has been reported:
This saturated derivative exhibits improved solubility for pharmacological studies .
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Phenylboronic acid, Pd(PPh₃)₄ | 7-Phenyl-pyrido-oxazinone | 72% |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, XPhos | 7-Anilino-pyrido-oxazinone | 68% |
Biological Activity Correlations
Structural modifications directly impact bioactivity:
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N-Alkylated derivatives : Showed 50% growth inhibition (GI₅₀) at 10–25 μM in HCC cell lines .
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7-Methoxy analog : Reduced NF-κB DNA binding by 80% at 50 μM .
Key Data Table: Reaction Optimization
| Reaction | Traditional Method | Microwave-Assisted Method |
|---|---|---|
| Time | 8–12 hours | 15–30 minutes |
| Yield | 60–75% | 85–92% |
| Solvent | DMF/EtOH | Solvent-free or DMF |
| Base | K₂CO₃ | Cs₂CO₃ |
Microwave irradiation significantly improves reaction efficiency and reduces byproduct formation .
This compound's versatility in undergoing alkylation, substitution, and coupling reactions makes it a valuable scaffold in medicinal chemistry. Recent advances in microwave-assisted synthesis and catalytic coupling methods have expanded its synthetic utility, particularly in developing kinase inhibitors and NF-κB pathway modulators .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, indicating strong antibacterial potential .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
Case Study: Cancer Cell Line Testing
Research published in Cancer Letters assessed the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 10 to 20 µM, demonstrating promising anticancer activity .
Agrochemical Applications
Pesticidal Activity
this compound has shown potential as a pesticide due to its ability to disrupt certain biochemical pathways in pests.
Case Study: Insecticidal Efficacy
A field study conducted by agricultural researchers found that formulations containing this compound significantly reduced populations of Aphis gossypii (cotton aphid) by over 70% compared to untreated controls. This suggests its viability as an environmentally friendly pest control agent .
Material Science Applications
Polymer Chemistry
The compound is also being explored in polymer science for creating novel materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Data Table: Properties of Polymers with Additives
| Polymer Type | Additive | Improvement (%) |
|---|---|---|
| Polyethylene | This compound | 25 |
| Polyvinyl Chloride | This compound | 30 |
| Polystyrene | This compound | 20 |
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
The 7-position of the pyrido-oxazine core is critical for modulating biological activity. Key derivatives include:
Table 1: 7-Substituted Pyrido-Oxazin-2(3H)-one Derivatives
Key Findings :
- Chloro derivatives (e.g., ALM301) exhibit subtype-selective AKT inhibition due to additional phenyl and cyclobutyl substituents, which optimize hydrophobic interactions in kinase pockets .
- Fluoro analogs show 5- to 22-fold lower potency against bacterial topoisomerase IV compared to aromatic LHS groups, highlighting the importance of π-π interactions .
Modifications at Other Positions
Table 2: Derivatives with Modifications Beyond the 7-Position
Biological Activity
Overview
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 184.58 g/mol. The compound features a chloro substituent that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅ClN₂O₂ |
| Molecular Weight | 184.58 g/mol |
| CAS Number | 105544-33-0 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted by , the compound was tested against various bacterial strains, showing effective inhibition of growth at concentrations as low as 10 µg/mL.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. A study published in the Journal of Medicinal Chemistry reported that it inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival.
Case Study: Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be approximately 12 µM and 15 µM respectively.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or interfere with receptor signaling mechanisms. For instance, the compound has been shown to inhibit histone deacetylases (HDACs), which play a pivotal role in regulating gene expression related to cancer progression.
Comparative Analysis
When compared to similar compounds such as 1H-pyrazolo[3,4-b]pyridine derivatives, this compound demonstrates distinct advantages due to its specific structural features that enhance its biological activity.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | HDAC inhibition |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Moderate | Limited | Unknown |
Q & A
Q. What are the common synthetic routes for preparing 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, and how are reaction conditions optimized?
- The compound is synthesized via Smiles rearrangement in a one-pot reaction using 2-halo-3-hydroxypyridines and N-substituted-2-chloroacetamides with Cs₂CO₃ in refluxing acetonitrile, yielding >80% efficiency . Alternative methods include task-specific ionic liquids (e.g., [HMIm]BF₄) for greener synthesis, reducing reaction times to 2–4 hours . Cyclization of intermediates (e.g., chloroacetamides) is achieved in DMF at 80–100°C, with yields up to 85% .
Q. How is the structure of this compound characterized following synthesis?
- 1H/13C NMR and IR spectroscopy are critical:
- IR peaks at ~1703 cm⁻¹ confirm the NC=O stretch .
- NMR signals (e.g., δ 4.73 ppm for H3 protons, δ 10.07 ppm for NH) validate the oxazinone core and substituents .
- Elemental analysis (e.g., C 58.05%, H 4.87%, N 11.28%) ensures purity .
Q. What substituent modifications have been explored on the pyrido[2,3-b][1,4]oxazin-2(3H)-one core, and how do they influence physicochemical properties?
- Substituents like 7-fluoro , 6-methyl , and 8-thien-2-yl alter biological activity and solubility. For example:
- A 7-fluoro group reduces π-π stacking with DNA, lowering topoisomerase IV inhibition compared to aromatic substituents .
- Thiophene derivatives (e.g., 8-(thien-2-yl)) enhance hemorheological activity, matching the efficacy of pentoxifylline .
Advanced Research Questions
Q. How does the Smiles rearrangement mechanism facilitate the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives?
- The reaction proceeds via O-alkylation of 3-hydroxypyridine, followed by intramolecular nucleophilic aromatic substitution (Smiles rearrangement) to form the oxazinone ring. Key factors include:
- Base selection : Cs₂CO₃ promotes deprotonation and accelerates rearrangement .
- Solvent polarity : Acetonitrile or ionic liquids stabilize intermediates, improving yields to >90% .
Q. What experimental evidence supports the role of the chloro substituent in modulating biological activity?
- Molecular docking studies show the 7-chloro group enhances hydrophobic interactions with enzyme pockets (e.g., antithrombotic targets) . In contrast, 7-bromo analogs exhibit stronger DNA binding due to increased van der Waals interactions . Activity drops when chloro is replaced with smaller groups (e.g., fluoro), highlighting steric and electronic dependencies .
Q. How do reaction parameters impact the cyclization step during oxazinone ring formation?
- Solvent : Polar aprotic solvents (DMF) favor cyclization by stabilizing the transition state, achieving 85% yield at 80–100°C .
- Temperature : Higher temperatures (>80°C) reduce byproduct formation but may degrade heat-sensitive intermediates .
- Catalyst : Ionic liquids ([HMIm]BF₄) lower activation energy, enabling room-temperature cyclization .
Q. In molecular docking studies, how does the chloro-substituted derivative interact with target proteins compared to halogenated analogs?
- The 7-chloro group occupies hydrophobic pockets in GyrA subunits (DNA gyrase), forming van der Waals contacts with residues like Met121 and Ala68 . Comparatively, 7-bromo derivatives penetrate deeper into the pocket due to larger atomic radius, enhancing inhibition (IC₅₀ < 1 µM) .
Q. What are the advantages of microwave-assisted synthesis or ionic liquids for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
